![molecular formula C10H4Cl3NO2 B6346129 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188051-42-4](/img/structure/B6346129.png)
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, also known as 5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxaldehyde or 5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-aldehyde, is a synthetic organic compound used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is a colorless, crystalline solid with a melting point of 96-98°C. This compound is a versatile building block for organic synthesis, as it can be used in a variety of reactions to produce a variety of products.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including compounds related to our target molecule. For instance:
- 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde could potentially inhibit bacterial growth, including Mycobacterium tuberculosis .
Antiviral Activity
Antibacterial and Antitubercular Activities
Other Pharmacological Activities
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities mentioned above . The compound’s interaction with its targets could lead to changes in the cellular environment, affecting the function of the targeted receptors and resulting in the observed biological activities.
Biochemical Pathways
For instance, they can inhibit enzymes involved in primary metabolic pathways or proteins carrying out essential physiological functions . The downstream effects of these interactions can lead to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact at the molecular and cellular level.
properties
IUPAC Name |
5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-7-2-1-5(3-8(7)12)9-6(4-15)10(13)16-14-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKSRWVKRCLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2C=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
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